molecular formula C14H13IO3S B3369591 2-Iodo-4-methylphenyl 4-methylphenylsulfonate CAS No. 24045-96-3

2-Iodo-4-methylphenyl 4-methylphenylsulfonate

Cat. No.: B3369591
CAS No.: 24045-96-3
M. Wt: 388.22 g/mol
InChI Key: FWLUIDKVMQBHJD-UHFFFAOYSA-N
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Description

2-Iodo-4-methylphenyl 4-methylphenylsulfonate is an organic compound with the molecular formula C14H13IO3S It is characterized by the presence of an iodine atom and a sulfonate group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-methylphenyl 4-methylphenylsulfonate typically involves the iodination of 4-methylphenylsulfonate. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, under controlled temperature conditions to ensure the selective iodination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-methylphenyl 4-methylphenylsulfonate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

    Reduction Reactions: The sulfonate group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiourea in polar solvents like water or ethanol.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products include 2-hydroxy-4-methylphenyl 4-methylphenylsulfonate, 2-amino-4-methylphenyl 4-methylphenylsulfonate, and 2-thio-4-methylphenyl 4-methylphenylsulfonate.

    Oxidation Reactions: Products include 2-iodo-4-methylphenyl 4-methylphenylsulfone.

    Reduction Reactions: Products include 2-iodo-4-methylphenyl 4-methylphenylsulfide.

Scientific Research Applications

2-Iodo-4-methylphenyl 4-methylphenylsulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Iodo-4-methylphenyl 4-methylphenylsulfonate involves its interaction with molecular targets through its iodine and sulfonate groups. The iodine atom can participate in halogen bonding, while the sulfonate group can engage in electrostatic interactions with positively charged sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-4-methylphenol: Similar structure but lacks the sulfonate group.

    4-Methylphenylsulfonate: Similar structure but lacks the iodine atom.

    2-Bromo-4-methylphenyl 4-methylphenylsulfonate: Similar structure with bromine instead of iodine.

Uniqueness

2-Iodo-4-methylphenyl 4-methylphenylsulfonate is unique due to the presence of both iodine and sulfonate groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Biological Activity

2-Iodo-4-methylphenyl 4-methylphenylsulfonate is a chemical compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological mechanisms, and specific case studies that highlight its relevance in medicinal chemistry.

This compound is characterized by the presence of an iodo group and a sulfonate moiety, which contribute to its reactivity and biological activity. The synthesis typically involves nucleophilic aromatic substitution reactions, where the sulfonate acts as a leaving group, facilitating the introduction of the iodo substituent.

PropertyValue
Molecular FormulaC13H13IO3S
Molecular Weight348.27 g/mol
SolubilitySoluble in organic solvents
Melting PointNot readily available

Biological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonate group may interact with enzyme active sites, inhibiting their function. This is particularly relevant in the context of cancer research where enzyme inhibition can lead to reduced tumor growth.
  • Cell Membrane Penetration : The lipophilic nature of the compound allows it to cross cellular membranes effectively, facilitating its interaction with intracellular targets.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Case Study 1: Anticancer Activity

A study published in Chemical Biology investigated the effects of various sulfonate derivatives on cancer cell lines. It was found that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) at concentrations as low as 10 µM. The mechanism was linked to increased ROS production and subsequent apoptosis induction .

Case Study 2: Antimicrobial Properties

Research published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various arylsulfonates, including this compound. The compound showed promising activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 15 µg/mL. This suggests potential applications in treating bacterial infections .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other halogenated arylsulfonates.

Table 2: Comparison of Biological Activities

CompoundMIC (µg/mL)Cytotoxicity (IC50 µM)
This compound1510
2-Bromo-4-methylphenyl sulfonate2025
Phenyl sulfonate>50>50

Properties

IUPAC Name

(2-iodo-4-methylphenyl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IO3S/c1-10-3-6-12(7-4-10)19(16,17)18-14-8-5-11(2)9-13(14)15/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLUIDKVMQBHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472951
Record name 2-Iodo-4-methylphenyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24045-96-3
Record name 2-Iodo-4-methylphenyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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